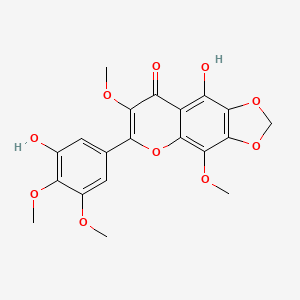
5,3'-Dihydroxy-3,8,4',5'-tetramethoxy-6,7-methylenedioxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone: is a flavonoid compound known for its complex structure and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxyflavones and methoxy-substituted phenols.
Methylenedioxy Bridge Formation: The formation of the methylenedioxy bridge is accomplished through cyclization reactions involving reagents like formaldehyde and a suitable acid catalyst.
Hydroxylation: The hydroxyl groups are introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Catalysts: Acid or base catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Quinones and other oxidized compounds.
Reduced Derivatives: Dihydroflavones and related compounds.
Substituted Derivatives: Flavones with different functional groups.
Scientific Research Applications
5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone has a wide range of scientific research applications, including:
Chemistry
Synthesis of Complex Molecules: Used as a building block for the synthesis of more complex flavonoid derivatives.
Study of Reaction Mechanisms: Employed in studies to understand the mechanisms of various chemical reactions.
Biology
Antioxidant Activity: Investigated for its potential antioxidant properties, which can protect cells from oxidative damage.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, which may have implications in disease treatment.
Medicine
Anti-inflammatory Properties: Explored for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Anticancer Activity: Researched for its potential anticancer properties, including the ability to induce apoptosis in cancer cells.
Industry
Pharmaceuticals: Used in the development of pharmaceutical compounds with potential therapeutic benefits.
Nutraceuticals: Incorporated into nutraceutical products for its potential health benefits.
Mechanism of Action
The mechanism of action of 5,3’-Dihydroxy-3,8,4’,5’-tetramethoxy-6,7-methylenedioxyflavone involves several molecular targets and pathways:
Molecular Targets
Enzymes: Inhibits specific enzymes involved in inflammatory and oxidative processes.
Receptors: Binds to certain receptors, modulating their activity and influencing cellular responses.
Pathways Involved
Antioxidant Pathways: Activates antioxidant pathways, leading to the scavenging of free radicals and reduction of oxidative stress.
Apoptotic Pathways: Induces apoptosis in cancer cells through the activation of apoptotic pathways, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
5,5’-Dihydroxy-3,8,3’,4’-tetramethoxy-6,7-methylenedioxyflavone: A closely related compound with similar structural features and biological activities.
5-Hydroxy-3,3’,4’,7-tetramethoxyflavone: Another flavonoid with multiple methoxy groups and hydroxylation.
3,5-Dihydroxy-6,7,3′,4′-tetramethoxyflavone: Shares similar methoxy and hydroxyl substitutions.
Properties
Molecular Formula |
C20H18O10 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
9-hydroxy-6-(3-hydroxy-4,5-dimethoxyphenyl)-4,7-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C20H18O10/c1-24-10-6-8(5-9(21)15(10)25-2)14-17(26-3)12(22)11-13(23)18-20(29-7-28-18)19(27-4)16(11)30-14/h5-6,21,23H,7H2,1-4H3 |
InChI Key |
XCKSFSPZLWEYBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(C4=C(C(=C3O2)OC)OCO4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
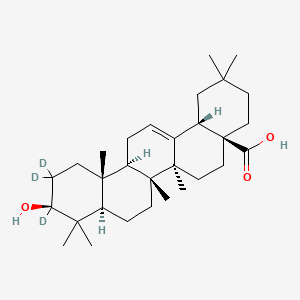

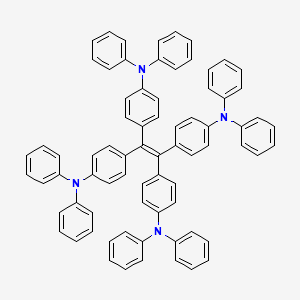
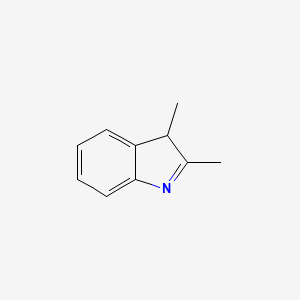
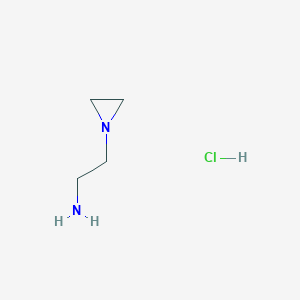
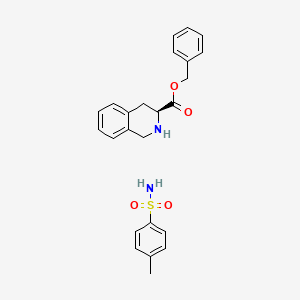
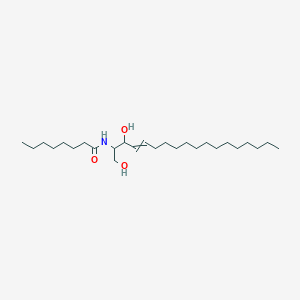
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
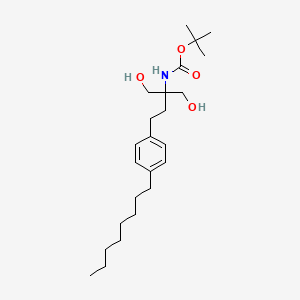
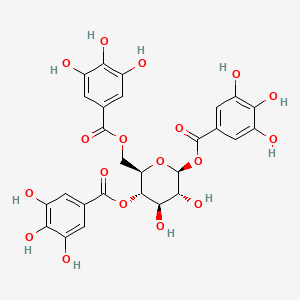
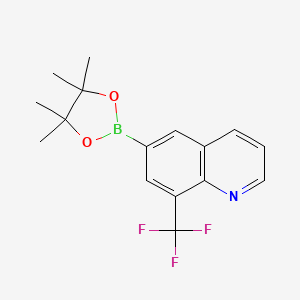

![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
